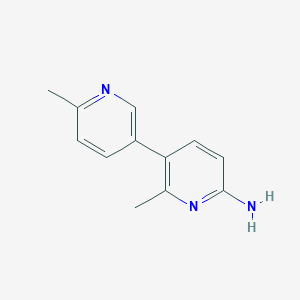

6-Methyl-5-(6-methylpyridin-3-yl)pyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Methyl-5-(6-methylpyridin-3-yl)pyridin-2-amine is a chemical compound with the molecular formula C12H13N3 and a molecular weight of 199.26 g/mol It is a derivative of pyridine, characterized by the presence of two methyl groups and an amine group attached to a bipyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-5-(6-methylpyridin-3-yl)pyridin-2-amine can be achieved through a palladium-catalyzed Suzuki cross-coupling reaction. This involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under the presence of a palladium catalyst . The reaction typically proceeds in moderate to good yields under mild conditions, making it an efficient method for producing this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Suzuki cross-coupling reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-5-(6-methylpyridin-3-yl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

6-Methyl-5-(6-methylpyridin-3-yl)pyridin-2-amine has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex pyridine derivatives.

Medicine: Investigated for its potential use in developing pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 6-Methyl-5-(6-methylpyridin-3-yl)pyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes or receptors. This interaction can influence various biochemical pathways, leading to desired therapeutic effects or changes in material properties .

Comparison with Similar Compounds

5-Bromo-2-methylpyridin-3-amine: A precursor used in the synthesis of 6-Methyl-5-(6-methylpyridin-3-yl)pyridin-2-amine.

2,6’-Dimethyl-[3,3’-bipyridin]-6-amine: Another bipyridine derivative with similar structural features.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring precise molecular interactions, such as in the design of pharmaceuticals and advanced materials.

Biological Activity

Overview

6-Methyl-5-(6-methylpyridin-3-yl)pyridin-2-amine, also referred to as 5-(6-methylpyridin-3-yl)pyridin-2-amine, is a heterocyclic organic compound characterized by its dual pyridine rings and a methyl substitution. Its molecular formula is C11H11N3. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The biological activities of this compound are hypothesized to arise from its structural features, which allow it to interact with various biological targets. The following mechanisms have been proposed based on similar pyridine derivatives:

- Antimicrobial Activity : The compound exhibits properties that may inhibit bacterial growth and biofilm formation, which are critical in treating infections.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit cell proliferation, particularly in various cancer cell lines.

Antimicrobial Activity

Research indicates that this compound shows significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains, with minimum inhibitory concentrations (MIC) being comparable to those of established antibiotics. For instance, a study highlighted the compound's ability to disrupt biofilm formation in Staphylococcus aureus, which is crucial for its pathogenicity.

Anticancer Activity

In cancer research, this compound has been tested against various cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). The results are summarized in the table below:

| Cell Line | IC50 Value (µM) | Effect Observed |

|---|---|---|

| HeLa | 4.3 | Significant reduction in viability |

| A549 | 8.3 | Moderate cytotoxicity |

| MDA-MB-231 | 7.0 | Induction of apoptosis |

These findings indicate that the compound has promising anticancer properties, with lower IC50 values suggesting higher potency against these cancer types.

Case Studies

- Study on Antitumor Activity : A study published in MDPI explored the antiproliferative effects of various pyridine derivatives, including this compound. The study found that compounds with specific functional groups significantly improved their effectiveness against cancer cell lines, particularly when hydroxyl groups were present, enhancing their biological activity.

- Pharmacokinetic Studies : In vivo pharmacokinetic evaluations indicated that this compound undergoes rapid metabolism but retains sufficient plasma levels to exert biological effects, making it a candidate for further development as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-6-methylpyridine | Single pyridine ring | Moderate antimicrobial activity |

| 5-Amino-2-chloro-3-methylpyridine | Chlorine substitution | Lower anticancer efficacy |

| 6-Methylpyridin-3-yloxy derivatives | Varied substituents | Enhanced receptor binding |

The comparison highlights that while other compounds exhibit some biological activity, the dual pyridine structure and specific methyl substitutions of this compound contribute to its superior efficacy in both antimicrobial and anticancer contexts.

Properties

IUPAC Name |

6-methyl-5-(6-methylpyridin-3-yl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-8-3-4-10(7-14-8)11-5-6-12(13)15-9(11)2/h3-7H,1-2H3,(H2,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOALRCBZSTWLPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2=C(N=C(C=C2)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.